molecular formula C6H11NO4S2 B11731519 2-Amino-3-(1-carboxyethyldisulfanyl)propanoic acid

2-Amino-3-(1-carboxyethyldisulfanyl)propanoic acid

Cat. No.: B11731519
M. Wt: 225.3 g/mol
InChI Key: NCHQZZTYKHSOGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(1-carboxyethyldisulfanyl)propanoic acid is a sulfur-containing amino acid derivative It is structurally characterized by the presence of a disulfide bond, which is a key feature in many biological molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(1-carboxyethyldisulfanyl)propanoic acid typically involves the oxidation of cysteine to form cystine. This can be achieved through various oxidizing agents such as hydrogen peroxide or iodine in aqueous solutions. The reaction conditions often require a controlled pH environment to ensure the stability of the disulfide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(1-carboxyethyldisulfanyl)propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The disulfide bond can be further oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: The amino and carboxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Reaction Conditions: Controlled pH, temperature, and solvent conditions to maintain the integrity of the disulfide bond.

Major Products Formed

    Oxidation Products: Sulfonic acids.

    Reduction Products: Thiol-containing compounds.

    Substitution Products: Various amino acid derivatives.

Scientific Research Applications

2-Amino-3-(1-carboxyethyldisulfanyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying disulfide bond formation.

    Biology: Plays a role in protein folding and stability studies.

    Medicine: Investigated for its potential in drug development, particularly in targeting disulfide bonds in proteins.

    Industry: Utilized in the production of pharmaceuticals and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 2-Amino-3-(1-carboxyethyldisulfanyl)propanoic acid involves its ability to form and break disulfide bonds. This property is crucial in maintaining the structural integrity of proteins and enzymes. The compound can interact with thiol groups in proteins, leading to the formation of disulfide linkages that stabilize protein structures.

Comparison with Similar Compounds

Similar Compounds

    Cystine: The parent compound of 2-Amino-3-(1-carboxyethyldisulfanyl)propanoic acid, containing a similar disulfide bond.

    Cysteine: The reduced form of cystine, containing thiol groups instead of a disulfide bond.

    Methionine: Another sulfur-containing amino acid, but with a thioether group instead of a disulfide bond.

Uniqueness

This compound is unique due to its specific disulfide bond configuration, which imparts distinct chemical and biological properties. Its ability to form stable disulfide linkages makes it valuable in studying protein structure and function.

Properties

IUPAC Name

2-amino-3-(1-carboxyethyldisulfanyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4S2/c1-3(5(8)9)13-12-2-4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHQZZTYKHSOGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SSCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.